Spiro Core Architecture: 6,8-Dioxa-2-azaspiro[3.5]nonane vs. 1,4-Dioxa-8-azaspiro[4.5]decane in Antimycobacterial Context
Compound 1396625-17-4 features a 6,8-dioxa-2-azaspiro[3.5]nonane core (4-membered azetidine + 6-membered 1,4-dioxane), which is structurally distinct from the 1,4-dioxa-8-azaspiro[4.5]decane core (piperidine + 5-membered dioxolane) used in the lead antimycobacterial compound 1 and its optimized analog 12. In the indolyl azaspiroketal Mannich base SAR series, compound 1 (1,4-dioxa-8-azaspiro[4.5]decane scaffold) showed MIC50 of 2 μM against M. tuberculosis H37Rv, while the 6-membered ketal homolog 12 (1,5-dioxa-9-azaspiro[5.5]undecane) achieved MIC50 of 0.3 μM, representing a 6.7-fold potency gain [1]. Non-ketal azaspirocycles that are regioisomers of the active ketal scaffolds displayed sharply reduced activity (MIC50 15–17 μM), confirming that both the ketal motif and ring size differentially modulate potency [1]. The 6,8-dioxa-2-azaspiro[3.5]nonane core of 1396625-17-4 incorporates a smaller azetidine nitrogen positioning relative to the ketal oxygens, which may alter protonation state, membrane insertion depth, and target engagement compared to piperidine-based scaffolds. Direct comparative MIC data for this specific compound against M. tuberculosis H37Rv are not yet reported in the literature.
| Evidence Dimension | Antimycobacterial potency (MIC50) against M. tuberculosis H37Rv as a function of spirocyclic core structure |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature for 1396625-17-4 |
| Comparator Or Baseline | Compound 1 (1,4-dioxa-8-azaspiro[4.5]decane): MIC50 2 μM; Compound 12 (1,5-dioxa-9-azaspiro[5.5]undecane): MIC50 0.3 μM; Non-ketal regioisomer 24: MIC50 15 μM; Hydrolysis product 17: MIC50 17 μM [1] |
| Quantified Difference | 6.7-fold potency range across spiro core modifications; ketal vs. non-ketal difference: 50- to 85-fold [1] |
| Conditions | M. tuberculosis H37Rv broth microdilution assay; MIC50 determined after 7 days incubation [1] |
Why This Matters
The spiro core identity is the dominant potency determinant in this chemical class; procurement of 1396625-17-4 with its unique 6,8-dioxa-2-azaspiro[3.5]nonane scaffold enables exploration of ring-size and nitrogen-position SAR space unexplored by the 1,4-dioxa-8-azaspiro[4.5]decane series.
- [1] Nyantakyi SA, Li M, Gopal P, Zimmerman M, Dartois V, Gengenbacher M, Dick T, Go ML. Indolyl Azaspiroketal Mannich Bases Are Potent Antimycobacterial Agents with Selective Membrane Permeabilizing Effects and in Vivo Activity. J Med Chem. 2018 Jul 12;61(13):5733-5750. doi: 10.1021/acs.jmedchem.8b00777. View Source
